[2,3'-Bipyridine]-2'-carboxamide
Description
Contextual Significance of Bipyridine-Based Ligands in Contemporary Chemistry
Bipyridine-based ligands are a cornerstone of modern coordination chemistry. alfachemic.com Their structure, featuring two interconnected pyridyl rings, allows them to form stable complexes with a wide array of metal ions. alfachemic.comwikipedia.org This chelating ability is fundamental to their extensive use in diverse chemical applications. alfachemic.comresearchgate.net
The significance of bipyridine ligands stems from their unique electronic properties. The nitrogen atoms within the pyridine (B92270) rings possess strong coordination capabilities, and the intramolecular conjugated system facilitates efficient electron transport and energy transfer. alfachemic.com These characteristics make them invaluable in the development of:
Catalysis: Bipyridine complexes are employed as catalysts in various organic reactions, including oxidation, carbonylation, and hydroformylation. alfachemic.com
Supramolecular Chemistry: They serve as building blocks for constructing complex two-dimensional and three-dimensional supramolecular structures with unique electrical, optical, and magnetic properties. alfachemic.comresearchgate.net
Luminescent Materials: When coordinated with rare earth metals, bipyridine ligands can enhance luminous efficiency, leading to applications in fluorescent materials and light-emitting diodes (LEDs). alfachemic.com
Molecular Recognition and Sensing: Their ability to selectively bind to specific ions or molecules makes them suitable for use in colorimetric analysis and as sensing elements in biodetectors. alfachemic.com
Materials Science: Bipyridine ligands are utilized in the creation of coordination polymers and single-molecule wires, contributing to the development of advanced materials with tailored properties. wikipedia.orgresearchgate.net
The most extensively studied isomer, 2,2'-bipyridine (B1663995), is particularly noted for its robust redox stability and the ease with which it can be functionalized, making it a preferred choice for creating metal complexes with specific photochemical and photophysical properties. researchgate.netnih.gov The stability of the resulting complexes is a key factor in their widespread application, with phenanthroline complexes often exhibiting even greater stability due to reduced strain upon coordination. nih.gov
Evolution of Research Perspectives on Pyridine Carboxamide Scaffolds
Pyridine carboxamide scaffolds have emerged as a significant area of research, particularly in medicinal chemistry and materials science. nih.govrsc.org These structures, which combine a pyridine ring with a carboxamide group, offer a versatile platform for the design and synthesis of molecules with a wide range of biological activities and material properties. nih.govnih.gov
Recent research has seen a shift towards exploring the potential of pyridine carboxamides in several key areas:
Drug Discovery: Pyridine carboxamides are being investigated as potential therapeutic agents for a variety of diseases. They have shown promise as urease inhibitors, antifungal agents, and inhibitors of specific enzymes like Nav1.8, a target for pain management. nih.govmdpi.comnih.gov The ability to modify the pyridine and carboxamide components allows for the fine-tuning of their biological activity.
Materials Science: The structural features of pyridine carboxamides make them attractive for the development of new materials. Their ability to participate in hydrogen bonding and coordinate with metal ions can be exploited to create novel polymers and coordination complexes. nih.gov
Catalysis: The nitrogen atom of the pyridine ring and the amide functionality can both act as coordination sites, making these scaffolds interesting ligands for catalysis.
The synthesis of pyridine carboxamide derivatives has also evolved, with researchers developing more efficient and versatile synthetic routes to access a wider range of structures. nih.govtandfonline.com This has facilitated the exploration of structure-activity relationships and the optimization of properties for specific applications.
Role of [2,3'-Bipyridine]-2'-carboxamide in Ligand Design and Coordination Chemistry
This compound is a specific isomer within the broader class of bipyridine carboxamides that presents unique opportunities in ligand design and coordination chemistry. Its structure, featuring a carboxamide group on one of the pyridine rings of a 2,3'-bipyridine (B14897) core, introduces asymmetry and additional coordination sites compared to simpler bipyridine ligands.
While research specifically focused on this compound is more niche compared to the extensively studied 2,2'-bipyridine, the principles of bipyridine and pyridine carboxamide chemistry provide a strong foundation for understanding its potential. The combination of a bipyridine scaffold, known for its strong metal-chelating ability, with a functional carboxamide group suggests potential applications in areas such as:
Asymmetric Catalysis: The chiral environment that can be created around a metal center by this asymmetric ligand could be beneficial for stereoselective catalytic transformations.
Multimetallic Assemblies: The different coordination pockets offered by the bipyridine and carboxamide moieties could be used to assemble multiple metal ions in a controlled manner, leading to materials with interesting magnetic or electronic properties.
Sensing and Recognition: The specific arrangement of donor atoms in this compound could lead to selective binding of certain metal ions or small molecules, making it a candidate for sensor development.
The synthesis of this compound and its derivatives allows for the systematic investigation of its coordination behavior and the properties of its metal complexes. This exploration is crucial for unlocking the full potential of this specific scaffold in advanced chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-pyridin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-8(4-3-7-14-10)9-5-1-2-6-13-9/h1-7H,(H2,12,15) |
InChI Key |
YAEDKRAOANQAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2,3 Bipyridine 2 Carboxamide and Its Derivatives
Retrosynthetic Analysis and Key Precursors for the [2,3'-Bipyridine]-2'-carboxamide Scaffold
Retrosynthetic analysis of this compound reveals that the primary disconnection is the C2-C3' bond linking the two pyridine (B92270) rings. This leads to two key pyridine-based precursors. The carboxamide group at the 2'-position can either be installed prior to the coupling reaction or derived from a precursor functional group, such as a nitrile or an ester, after the bipyridine core has been assembled.
The most common synthetic strategies involve a cross-coupling reaction, which dictates the nature of the functional groups on the precursors. Key precursors for the formation of the 2,3'-bipyridine (B14897) linkage include:
A 2-halopyridine derivative and a 3-pyridyl organometallic reagent (e.g., boronic acid/ester, organozinc, or organotin compound).
A 3-halopyridine derivative and a 2-pyridyl organometallic reagent.
The carboxamide moiety can be introduced from a corresponding 2'-substituted precursor. For instance, a 2'-cyanobipyridine could be hydrolyzed, or a 2'-methoxycarbonylbipyridine could be subjected to amidation. Therefore, the immediate precursors for the cross-coupling step would be compounds like 2-chloro-2'-cyanopyridine or 3-bromopyridine-2-carboxamide, depending on the chosen synthetic route.
Metal-Catalyzed Cross-Coupling Approaches for Bipyridine Formation
Metal-catalyzed cross-coupling reactions are powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, which are essential for synthesizing bipyridine structures. mdpi.com However, the synthesis of bipyridines can be challenging because the bipyridine product can strongly coordinate to the metal catalyst, leading to decreased catalytic activity. nih.gov
The Suzuki coupling reaction is a highly attractive method for forming the C-C bond in bipyridines, typically involving the reaction of a pyridyl halide with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org
The general mechanism involves three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the pyridyl halide to form a Pd(II) complex.
Transmetalation: The organoboron species transfers its organic group to the palladium complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the bipyridine and regenerating the Pd(0) catalyst. wikipedia.org
For the synthesis of a this compound scaffold, this could involve coupling a 2-halopyridine-2'-carboxamide with a 3-pyridylboronic acid, or a 3-halopyridine with a 2-pyridylboronic acid bearing the carboxamide precursor. A significant challenge in the Suzuki coupling of 2-substituted pyridyl organoboranes is their instability. nih.gov However, various protocols have been developed to overcome this, such as the use of more stable boronic esters or specific ligand systems to enhance catalyst performance. mdpi.com For instance, the use of cyclopalladated ferrocenylimine as a catalyst has shown improved yields in the coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides. mdpi.com
| Catalyst | Ligand | Base | Solvent | Notes | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Not specified | Requires high catalyst loading (>10 mol%) with moderate yields (50-65%). | mdpi.com |
| Cyclopalladated ferrocenylimine | - | Not specified | Not specified | Used for coupling 3-pyridine boronic pinacol ester. | mdpi.com |
| PdCl₂(PPh₃)₂ | - | Not specified | Not specified | Used with stable 2-pyridineboronic acid N-phenyldiethanolamine ester. | mdpi.com |
| Pd₂dba₃ | Various phosphines | KF | Dioxane | Effective for coupling lithium triisopropyl 2-pyridylboronates with aryl bromides. | nih.gov |
The Negishi coupling is another powerful tool for bipyridine synthesis, involving the reaction of a pyridyl organozinc halide with a pyridyl halide, catalyzed by a palladium or nickel complex. nih.govorgsyn.org This method is known for its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.org
The pyridyl zinc reagents can be prepared through transmetalation from pyridyl lithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org For the synthesis of a 2,3'-bipyridine, a 2-pyridyl zinc halide can be coupled with a 3-halopyridine, or vice-versa. It has been noted that halides at the 3-position of the pyridine ring are less reactive than those at the 2-position, which can be exploited for selective couplings in dihalo-substituted pyridines. orgsyn.orgorgsyn.org Recent advancements have focused on developing highly stable and active pre-catalysts, such as PdBr(Ph)(PPh₃)₂, which is stable in air and moisture. mdpi.comnih.gov
| Catalyst | Ligand | Coupling Partners | Notes | Reference |
|---|---|---|---|---|
| PdBr(Ph)(PPh₃)₂ | - | Pyridyl zinc reagent + Pyridyl halide | Highly stable and active post-oxidative addition precatalyst. | mdpi.comnih.gov |
| Pd(dba)₂ | XPhos | 2-Pyridyl zinc halides + Bromopyridines | Complements existing methods and is useful in drug discovery. | nih.gov |
| Pd(PPh₃)₄ | - | Substituted pyridyl zinc chloride + 2-Bromopyridine | Proceeds in THF under reflux. | preprints.org |
| Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | - | 2-Pyridyl zinc bromide + 2-Bromopyridine | Heterogeneous system, yields enhanced by microwave irradiation. | nih.gov |
The Stille coupling utilizes organotin compounds (stannylated pyridines) reacting with pyridyl halides in the presence of a palladium catalyst. nih.gov This method is highly reactive and can be effective in systems where Suzuki coupling may not be suitable. nih.gov However, a significant drawback is the high toxicity of the organotin reagents and byproducts. mdpi.comnih.gov
The reaction has been successfully applied to synthesize various 2,2'-bipyridines and can be extended to more complex structures like terpyridines. nih.govacs.org For the synthesis of this compound, a 2-stannylpyridine with a carboxamide precursor could be coupled with a 3-halopyridine. Catalysts such as PdCl₂(PPh₃)₂ and cyclopalladated ferrocenylimine have been employed, sometimes with additives like CuI to improve reaction rates. mdpi.compreprints.org
| Catalyst | Additive/Base | Coupling Partners | Notes | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | - | Stannylated pyridines + Bromopyridines | A common catalyst for Stille reactions. | mdpi.compreprints.org |
| Cyclopalladated ferrocenylimine | CuI (additive), CsF (base) | 2- or 3-stannylpyridines + Bromopyridines | Effective with 1 mol% catalyst loading. | preprints.org |
Decarboxylative cross-coupling has emerged as a valuable strategy for forming C-C bonds, using readily available and inexpensive carboxylic acids as coupling partners instead of organometallic reagents. wikipedia.org In this reaction, a pyridyl carboxylic acid is coupled with a pyridyl halide, typically catalyzed by palladium, with the loss of carbon dioxide. mdpi.com
This method avoids the preparation of sensitive organometallic compounds and is generally more tolerant of air and moisture. wikipedia.org For instance, a microwave-assisted, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported. mdpi.com The choice of ligand, such as 1,10-phenanthroline, can be critical for the success of the decarboxylation step. mdpi.com This approach could be applied to synthesize the this compound scaffold by coupling a pyridine-3-carboxylic acid with a 2-halopyridine-2'-carboxamide or a similar variation.
| Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Pd-catalyzed, microwave-assisted | Pyridyl carboxylates + Bromopyridines | 1,10-Phenanthroline ligand improves yield. Allows synthesis of 3- or 4-arylpyridines. | mdpi.com |
| Pd-pincer complex | Picolinic acid + Pyridine (via C-H activation) | Combines decarboxylation with C-H activation. Ag₂O is used as an oxidant. | mdpi.com |
| Fe and Ni Metallaphotoredox | Carboxylic acids + Aryl iodides | Uses inexpensive FeCl₃ cocatalyst with a pyridine carboxamidine Ni catalyst. | acs.org |
Homocoupling Reactions in Bipyridine Synthesis
Homocoupling reactions, such as the Ullmann and Wurtz reactions, are primarily used for the synthesis of symmetrical bipyridines. mdpi.com These methods involve the coupling of two molecules of the same pyridyl halide.
Ullmann Coupling: This reaction traditionally uses copper metal or a copper salt to mediate the homocoupling of aryl halides. preprints.org While valuable for symmetrical bipyridines, its direct application to the synthesis of unsymmetrical scaffolds like this compound is limited. mdpi.com
Palladium-Catalyzed Homocoupling: Various palladium-catalyzed systems can facilitate the homocoupling of bromopyridines. For example, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF can be effective. mdpi.com Other systems use alcohols as both the solvent and a reducing agent, minimizing the need for additional reagents. preprints.org
While not a direct route to unsymmetrical bipyridines, homocoupling can be useful for preparing symmetrical starting materials which might then be further functionalized and used in a subsequent cross-coupling step.
Electrochemical Synthesis Pathways for Bipyridine and Carboxamide Derivatives
Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, often avoiding harsh reagents and reaction conditions. The synthesis of the this compound scaffold can be envisioned through the electrochemical formation of the bipyridine core, followed by or preceded by the formation of the carboxamide group.
Recent studies have highlighted the utility of nickel-catalyzed electroreductive coupling of halopyridines for the synthesis of bipyridines. mdpi.comnih.govwisc.edufigshare.com This approach typically involves the in situ generation of a catalytically active Ni(0) species at the cathode, which then participates in the cross-coupling of different halopyridine precursors. For the synthesis of a 2,3'-bipyridine skeleton, a potential pathway would involve the electroreductive cross-coupling of a 2-halopyridine with a 3-halopyridine derivative, one of which would bear the 2'-carboxamide or a precursor group. The process is generally carried out in an undivided cell using a sacrificial anode, such as zinc or iron. mdpi.com
The electrochemical synthesis of the carboxamide moiety itself has also been demonstrated. An external oxidant-free method for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines has been achieved using electrochemistry in an aqueous medium. rsc.orgresearchgate.netrsc.org This method utilizes potassium iodide as a mediator and electrolyte, where the in situ generated pyridine acyl radicals react with amines to form the corresponding carboxamides in moderate to good yields under mild conditions. rsc.orgresearchgate.netrsc.org This strategy could be applied to a pre-formed [2,3'-bipyridine] carbohydrazide (B1668358) to install the 2'-carboxamide group.
Table 1: Examples of Electrochemical Synthesis Conditions for Bipyridine and Carboxamide Moieties
| Product Type | Starting Materials | Catalyst/Mediator | Key Conditions | Reference |
| Symmetrical Bipyridines | 2-Halopyridines | NiCl₂·6H₂O | Undivided cell, sacrificial anode (Zn or Fe) | mdpi.comfigshare.com |
| Pyridine Carboxamides | Pyridine carbohydrazides, Amines | KI | Aqueous medium, constant current | rsc.orgresearchgate.netrsc.org |
Alternative Synthetic Routes: Non-Metallic Element-Mediated and Chemoenzymatic Approaches
To circumvent the use of transition metals, which can sometimes lead to product inhibition due to the strong coordinating ability of bipyridines, alternative synthetic strategies are being explored.
Non-Metallic Element-Mediated Synthesis:
The use of non-metallic third-period elements like sulfur and phosphorus has emerged as a promising transition-metal-free approach for the formation of C-C bonds in bipyridine synthesis. mdpi.comnih.govpreprints.orgresearchgate.net
Sulfur-Mediated Synthesis: The addition of a pyridyl lithium or Grignard reagent to a pyridyl aryl sulfoxide (B87167) can lead to the formation of bipyridine derivatives through a sulfurane intermediate. nih.govpreprints.org This methodology has been shown to be effective for the synthesis of both symmetrical and unsymmetrical 2,2'- and 2,3'-bipyridines. chemrxiv.org More recently, a sulfinyl(IV) chloride-mediated cross-coupling of two different pyridyl Grignard reagents has been reported, proceeding through a trigonal bipyramidal sulfurane intermediate. nih.gov Another approach involves the S-selective arylation of pyridylsulfides to form pyridylsulfonium salts, which can then be coupled with lithiated pyridines. chemrxiv.orgwordpress.com
Phosphorus-Mediated Synthesis: Phosphorus compounds have also been utilized for C-C bond formation in bipyridine synthesis. For instance, the treatment of tri(2-pyridyl)benzyl phosphonium (B103445) bromide with acidic water has been shown to produce 2,2'-bipyridine (B1663995) in good yield. preprints.orgresearchgate.net This method is particularly effective for the synthesis of symmetrical bipyridines. preprints.orgresearchgate.net
Chemoenzymatic Approaches:
Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific transformations, often under mild conditions. While the direct chemoenzymatic synthesis of this compound is not extensively reported, strategies involving enzymatic steps for the formation of either the bipyridine core or the carboxamide group can be considered.
Nitrilases are enzymes that can catalyze the hydrolysis of nitriles to either carboxylic acids or amides. The enantioselective synthesis of various heterocyclic carboxylic acids from their corresponding nitriles has been demonstrated using commercially available nitrilases, with amide formation being observed in some cases. elsevierpure.com This suggests a potential route where a cyanobipyridine precursor could be enzymatically converted to the desired carboxamide.
Lipases are another class of versatile enzymes that can catalyze the formation of amide bonds. nih.govacs.orgnih.govmdpi.com Lipase-catalyzed amidation has been successfully employed for the synthesis of various amides, including those derived from amino alcohols where the enzyme shows high regioselectivity for N-acylation over O-acylation. nih.gov This enzymatic approach could be a viable method for the synthesis of the carboxamide moiety on a bipyridine scaffold, particularly if chirality is a desired feature in the derivatives.
Table 2: Overview of Alternative Synthetic Routes
| Approach | Key Reagents/Catalysts | Intermediate/Key Feature | Product Scope | References |
| Sulfur-Mediated | Pyridyl sulfoxides, Pyridyl Grignard/Lithium reagents | Sulfurane intermediate | Symmetrical and unsymmetrical bipyridines | nih.govpreprints.orgchemrxiv.org |
| Phosphorus-Mediated | Tri(pyridyl)benzyl phosphonium bromide | Phosphonium salt | Symmetrical bipyridines | preprints.orgresearchgate.net |
| Chemoenzymatic (Nitrilase) | Nitrilase enzyme, cyanobipyridine precursor | Enzymatic hydrolysis of nitrile | Bipyridine carboxamides | elsevierpure.com |
| Chemoenzymatic (Lipase) | Lipase enzyme, bipyridine carboxylic acid/ester and amine | Enzymatic amidation | Chiral and achiral bipyridine carboxamides | nih.govnih.gov |
Functionalization Strategies for the Carboxamide Moiety
The carboxamide group in this compound is a versatile functional handle that can be modified to generate a library of derivatives with tailored properties. Common functionalization strategies include N-alkylation, reduction, and dehydration.
N-Alkylation/Arylation: The hydrogen atom on the amide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved through standard alkylation reactions using alkyl halides in the presence of a base.
Reduction to Amines: The carboxamide group can be reduced to the corresponding aminomethyl group. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions. More recently, lanthanide-catalyzed hydroboration has been shown to be effective for the reduction of amides to amines under mild conditions. researchgate.net
Dehydration to Nitriles: The primary carboxamide can be dehydrated to the corresponding nitrile functionality using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).
Table 3: Common Functionalization Reactions of the Carboxamide Group
| Reaction Type | Reagents | Product Functional Group |
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amide |
| Reduction | LiAlH₄, HBpin/Lanthanide catalyst | Amine |
| Dehydration | P₂O₅, SOCl₂, TFAA | Nitrile |
Advanced Coordination Chemistry of 2,3 Bipyridine 2 Carboxamide Ligands
Fundamental Principles of Chelation and Ligand Denticity
Chelation, the process by which a polydentate ligand binds to a central metal ion at two or more points, is a cornerstone of coordination chemistry. The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal. The [2,3'-Bipyridine]-2'-carboxamide framework, with its combination of pyridine (B92270) and carboxamide functionalities, exhibits remarkable versatility in its denticity, leading to a rich and varied coordination chemistry.
Bidentate Coordination Modes
In its simplest coordination mode, this compound can act as a bidentate ligand. This typically involves the nitrogen atoms of the two pyridine rings binding to a metal center. chemmethod.com This mode of coordination is common for 2,2'-bipyridine (B1663995) and its derivatives, which are well-known for forming stable five-membered chelate rings with metal ions. chemmethod.comwikipedia.orgnih.gov The planarity of the bipyridine unit facilitates electron delocalization, which can enhance the stability of the resulting metal complexes. wikipedia.org
Tridentate Coordination Modes and Chelating Properties
A more complex and intriguing aspect of this compound is its ability to function as a tridentate ligand. This is achieved through the involvement of the carboxamide group in addition to the two pyridine nitrogen atoms. Coordination can occur through the two pyridine nitrogens and the carbonyl oxygen of the carboxamide group. Alternatively, deprotonation of the amide nitrogen allows it to act as a donor atom, leading to coordination via the two pyridine nitrogens and the amidate nitrogen. This N,N,N-tridentate coordination creates two fused five-membered chelate rings, resulting in highly stable complexes. The participation of the amidate group in coordination is a known feature in the chemistry of iron-containing biomolecules.
Bis-Tridentate Ligand Architectures
By linking two tridentate this compound units, a bis-tridentate ligand architecture can be created. nih.gov Such ligands are capable of binding two metal ions simultaneously, leading to the formation of dinuclear complexes. An example of such a ligand is 2,2'-bipyridine-3,3'-[2-pyridinecarboxamide] H(2)L(1), which can bind two transition metal ions. nih.gov In these structures, each metal center is coordinated by a tridentate pocket of the ligand. The coordination in these dinuclear copper(II) complexes occurs through one amido nitrogen and two pyridine nitrogen donor atoms for each metal ion. nih.gov The nature of the bridging backbone connecting the two tridentate units plays a crucial role in determining the distance and orientation of the metal centers, thereby influencing the magnetic and electronic properties of the resulting dinuclear complex.
Complexation with Transition Metal Ions
The versatile coordination modes of this compound and its derivatives enable the formation of a wide array of complexes with various transition metal ions. The electronic configuration and preferred coordination geometry of the metal ion, in conjunction with the ligand's denticity, dictate the final structure and properties of the complex.
Iron(II) and Cobalt(II) Complexes
Bipyridine-based ligands are well-known to form stable complexes with iron(II) and cobalt(II). The tris(bipyridine)iron(II) complex, [Fe(bipy)₃]²⁺, is a classic example, exhibiting a characteristic intense red color. wikipedia.orgwikipedia.org The coordination of three bidentate bipyridine ligands results in an octahedral geometry around the Fe(II) center. wikipedia.orgwikipedia.org While specific studies on the this compound complex with Fe(II) are not detailed in the provided results, the general behavior of bipyridine ligands suggests that stable complexes would form.
Similarly, cobalt(II) readily forms complexes with bipyridine ligands. nih.govtandfonline.comresearchgate.net The resulting complexes can exhibit various geometries depending on the specific ligand and reaction conditions. For instance, mononuclear and binuclear cobalt(II) complexes with 2,2'-bipyridine and ethylenediamine (B42938) have been synthesized. researchgate.net The magnetic properties of Co(II) complexes with bipyridine ligands are often indicative of a high-spin d⁷ configuration in an octahedral environment. um.edu.my
Copper(II) Complexes
The coordination chemistry of this compound and its derivatives with copper(II) is particularly rich. nih.gov Copper(II), with its d⁹ electronic configuration, is subject to Jahn-Teller distortion, leading to a variety of coordination geometries, most commonly distorted octahedral or square pyramidal.
In dinuclear copper(II) complexes with bis-tridentate bipyridine carboxamide ligands, each Cu(II) ion is coordinated by a tridentate fragment of the ligand. nih.gov For example, in the complex [Cu₂(L¹)(hfac)₂]·3CH₃CN·H₂O, where H₂L¹ is a bis-tridentate ligand, both copper(II) ions exhibit a distorted trigonal bipyramidal geometry. nih.gov In another complex, [Cu₂(L¹)Cl₂]·CH₃CN, the two Cu(II) ions adopt a distorted square pyramidal geometry. nih.gov In this latter complex, one copper atom forms a longer apical bond with a carbonyl oxygen from an adjacent molecule, while the second copper is chelated to a chloride ion from a neighboring complex, creating a µ-Cl-bridged dimer. nih.gov These structural variations highlight the flexibility of the copper(II) coordination sphere and the ability of the ligand to accommodate different geometries. Magnetic susceptibility measurements on these dinuclear copper(II) complexes have revealed weak antiferromagnetic interactions between the metal centers. nih.gov
| Compound/Complex Name | Metal Ion | Coordination Mode | Geometry | Key Findings | Reference |
| [Cu₂(L¹)(hfac)₂]·3CH₃CN·H₂O | Copper(II) | Bis-Tridentate | Distorted Trigonal Bipyramidal | Weak antiferromagnetic interactions between Cu(II) ions. | nih.gov |
| [Cu₂(L¹)Cl₂]·CH₃CN | Copper(II) | Bis-Tridentate | Distorted Square Pyramidal | µ-Cl-bridged dimer formation. | nih.gov |
| [Fe(bipy)₃]²⁺ | Iron(II) | Tris-Bidentate | Octahedral | Intense red color, classic example of a bipyridine complex. | wikipedia.orgwikipedia.org |
| Cobalt(II) bipyridine complexes | Cobalt(II) | Bidentate | Typically Octahedral | High-spin d⁷ configuration is common. | nih.govum.edu.my |
Ruthenium(II) and Ruthenium(III) Complexes
Ruthenium complexes with bipyridine-based ligands are renowned for their rich photophysical and electrochemical properties, making them key components in applications ranging from solar energy conversion to biological imaging. While extensive research exists on symmetric bipyridine ligands, the coordination chemistry of unsymmetrical ligands like this compound with ruthenium is an area of growing interest.
Ruthenium(II) complexes containing bipyridine ligands are typically synthesized from precursors like [Ru(bpy)2Cl2] or RuCl3·xH2O. tandfonline.comnih.gov The resulting complexes often exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region of their electronic spectra. For instance, a ruthenium(II) complex with 3,3'-dicarboxy-2,2'-bipyridine, a related ligand, displays a broad MLCT absorption band at 381 nm. rsc.org The introduction of electron-donating or electron-accepting substituents on the bipyridine framework can tune the energy of the MLCT transitions. figshare.com Specifically, electron-donating groups tend to raise the energy of the metal d-orbitals, leading to a red-shift in the MLCT band. figshare.com
While detailed studies on Ruthenium(III) complexes specifically with this compound are not abundant in the literature, the Ru(II)/Ru(III) redox couple is a central feature of ruthenium-bipyridine chemistry. The oxidation of Ru(II) to Ru(III) is influenced by the electronic properties of the coordinated ligands. Electron-donating substituents on the bipyridine rings stabilize the Ru(III) state, resulting in a cathodic shift of the Ru(III)/Ru(II) redox potential. figshare.com This tunability is crucial for designing complexes with specific electrochemical behaviors for applications in catalysis and molecular electronics.
Table 1: Spectroscopic and Electrochemical Data for a Related Ruthenium(II) Complex
| Complex | λ_max (MLCT) (nm) | E_1/2_ (Ru(III)/Ru(II)) (V vs. SCE) | Reference |
| [Ru(3,3'-dcbpy)(DMSO)2Cl2] | 381 | - | rsc.org |
Note: Data for a related complex with 3,3'-dicarboxy-2,2'-bipyridine (3,3'-dcbpy) is presented due to the limited availability of data for the specific ligand of interest.
Rhenium Complexes
Rhenium complexes, particularly those with a fac-[Re(CO)3]+ core, have been widely investigated for their luminescent properties and their potential in photocatalytic applications, such as CO2 reduction. The coordination of bipyridine-type ligands to this core is a common strategy to create robust and tunable photosensitizers.
The synthesis of fac-[Re(CO)3(NN)X] complexes (where NN is a bipyridine-type ligand and X is a halide) is typically achieved by reacting [Re(CO)5X] with the desired bipyridine ligand in a high-boiling solvent like toluene. ijcm.ir The resulting complexes are often stable and can be further modified, for example, by substitution of the halide ligand with a solvent molecule like water. ijcm.ir
Seven-coordinate rhenium oxo complexes supported by a tetradentate bipyridine carboxamide ligand have also been reported. rsc.org In these complexes, the neutral dicarboxamide ligand can coordinate in an ONNO fashion. rsc.org Upon deprotonation, the ligand can rearrange to an NNNN coordination mode. rsc.org
Table 2: Synthetic and Structural Information for Rhenium Complexes with Related Ligands
| Rhenium Precursor | Ligand Type | Resulting Complex Type | Key Structural Feature | Reference |
| [Re(CO)5X] (X=Cl, Br) | 2,2'-bipyridine analogues | fac-[Re(CO)3(NN)X] | Octahedral geometry | ijcm.ir |
| Rhenium oxo precursor | Tetradentate bipyridine dicarboxamide | Seven-coordinate oxo complex | Pentagonal bipyramidal geometry | rsc.org |
Platinum Complexes
Platinum(II) complexes with bipyridine ligands have attracted significant attention due to their potential as anticancer agents and as phosphorescent materials for organic light-emitting diodes (OLEDs). The square planar geometry of Pt(II) complexes offers a versatile platform for creating diverse structures with tailored properties.
The synthesis of platinum(II)-bipyridine complexes often involves the reaction of a precursor like [Pt(bpy)Cl2] with other ligands, such as amino acids. bldpharm.com In such complexes, the bipyridine ligand acts as a bidentate N,N-donor, while the other ligands complete the square planar coordination sphere. bldpharm.com The steric and electronic properties of the bipyridine ligand can influence the reactivity and biological activity of the platinum complex. For example, steric clashes between bulky substituents on the bipyridine rings can affect the ability of other molecules to approach the platinum center. cardiff.ac.uk
Cadmium(II) Complexes
Cadmium(II) has a flexible coordination sphere and can form complexes with a variety of coordination numbers and geometries, often influenced by the nature of the ligands and counter-ions. The study of cadmium(II) complexes with bipyridine and carboxamide-containing ligands provides insights into the factors that direct the assembly of coordination compounds.
In cadmium(II) complexes with ligands containing both pyridine and carboxamide functionalities, the coordination can occur through the pyridine nitrogen and the amide oxygen or nitrogen atoms. For example, in a dinuclear cadmium(II) complex with a bis-tridentate bipyridine carboxamide ligand, each copper(II) ion (a close relative to cadmium in terms of coordination behavior in some aspects) is coordinated by one amido and two pyridine nitrogen donor atoms. figshare.com The coordination geometry around the metal centers in such complexes can be distorted trigonal bipyramidal or square pyramidal. figshare.com
The crystal structure of a cadmium(II) complex with two tridentate aroylhydrazone ligands, which also feature pyridine and amide-like functionalities, reveals a distorted octahedral N4O2 coordination environment. chemicalbook.com This highlights the versatility of cadmium(II) in forming six-coordinate complexes.
Table 3: Crystallographic Data for a Related Copper(II) Complex with a Bis-tridentate Bipyridine Carboxamide Ligand
| Complex | Crystal System | Space Group | Key Coordination Feature | Reference |
| [Cu2(L1)(hfac)2]·3CH3CN·H2O | Triclinic | P-1 | Distorted trigonal bipyramidal Cu(II) | figshare.com |
| [Cu2(L1)Cl2]·CH3CN | Monoclinic | P21/n | Distorted square pyramidal Cu(II) | figshare.com |
Note: Data for a related copper(II) complex is presented to illustrate potential coordination modes.
Stereochemical Aspects of Metal-Ligand Coordination
The coordination of multiple bidentate ligands, such as bipyridines, around a central metal ion can lead to the formation of chiral complexes. A classic example is the formation of octahedral tris(bipyridine) complexes, [M(bpy)3]^n+, which exist as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). wikipedia.org This type of stereochemistry is a fundamental aspect of the coordination chemistry of bipyridine ligands.
Influence of Ligand Structure on Coordination Geometry and Nuclearity
The structure of the ligand plays a critical role in determining the coordination geometry and nuclearity (the number of metal centers) of the resulting complex. In the context of bipyridine-based ligands, even subtle changes in the substitution pattern can have a profound impact on the final structure.
For instance, the introduction of carboxylic acid groups at the 3,3'-positions of a 2,2'-bipyridine ligand can lead to steric repulsion, causing the two pyridine rings to twist relative to each other. bldpharm.com This distortion from planarity can affect the ligand's coordination to a metal center. In contrast, substituents at the 6,6'-positions can sterically protect the metal center. wikipedia.org
The carboxamide group in this compound introduces both steric bulk and hydrogen bonding capabilities. These features can influence the packing of the complexes in the solid state and could potentially be used to direct the formation of polynuclear structures through intermolecular hydrogen bonding. For example, a bis-tridentate bipyridine carboxamide ligand has been shown to form dinuclear copper(II) complexes. figshare.com The ability of the carboxamide group to bridge metal centers or to form strong intermolecular interactions could lead to the formation of dimers, polymers, or other supramolecular assemblies. The nuclearity of such complexes can also be influenced by the presence of co-ligands, as seen in the formation of tetranuclear Co(III)/Ln(III) complexes using an "assisted self-assembly" approach with co-ligands. mdpi.com
Metal-Ligand Orbital Mixing and Electronic Structure
The electronic properties of transition metal complexes with bipyridine ligands are largely governed by the extent of mixing between the metal d-orbitals and the π and π* orbitals of the ligand. This metal-ligand orbital mixing is fundamental to understanding the nature of electronic transitions, such as MLCT bands, and the electrochemical behavior of the complexes.
In ruthenium(II)-bipyridine complexes, the highest occupied molecular orbital (HOMO) is typically of metal dπ character, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital of the bipyridine ligand. rsc.orgbldpharm.com The energy gap between these orbitals dictates the energy of the MLCT transition. The introduction of substituents on the bipyridine ring alters the energy of the ligand orbitals. Electron-donating groups raise the energy of the π* orbitals, while electron-withdrawing groups lower their energy, thus tuning the electronic properties of the complex. figshare.com
Comprehensive Spectroscopic and Structural Characterization Techniques for 2,3 Bipyridine 2 Carboxamide Complexes
Single-Crystal X-ray Diffraction Analysis
X-ray diffraction studies on metal complexes containing bipyridine-based ligands reveal a variety of coordination geometries. For instance, in ruthenium(II) complexes with bipyridine analogues, the metal center typically adopts an octahedral geometry, with the nitrogen atoms of the bipyridine ligands coordinating to the metal. researchgate.net The coordination number and geometry can be influenced by the nature of the metal ion and the presence of other ligands in the coordination sphere. For example, lanthanide(III) complexes with bipyridine derivatives can exhibit coordination numbers ranging from eight to ten, leading to diverse geometries. mdpi.com
The analysis of bond parameters, such as bond lengths and angles, provides critical insights into the nature of the metal-ligand and intra-ligand bonding. In a rhenium oxo complex supported by a bipyridine carboxamide ligand, the Re-N(bpy) bond distances were found to be influenced by the nature of the atom trans to the pyridine (B92270) nitrogen. rsc.org Similarly, in europium(III) complexes, the Eu-O bond lengths vary within a defined range, and the O-Eu-O bite angles of the ligands are also determined with high precision. mdpi.com
Table 1: Representative Bond Parameters from Single-Crystal X-ray Diffraction Analysis
| Complex Type | Metal-Ligand Bond | Bond Length (Å) | Reference |
| Rhenium Oxo Complex | Re-N(bpy) | ~2.295 (average) | rsc.org |
| Europium(III) Complex | Eu-O | 2.346(6) - 2.451(5) | mdpi.com |
| Terbium(III) Complex | Tb-N/O | 2.417(3) - 2.547(3) | mdpi.com |
This table is for illustrative purposes and the values are context-dependent.
Beyond the individual molecule, X-ray diffraction elucidates how molecules of [2,3'-Bipyridine]-2'-carboxamide complexes arrange themselves in the crystal lattice. This analysis reveals a network of non-covalent interactions, known as supramolecular interactions, which play a crucial role in the stability and properties of the solid-state material. These interactions can include hydrogen bonding, π-π stacking, and halogen bonding. nih.govnih.gov
For example, in cocrystals of dapsone (B1669823) and bipyridine isomers, hydrogen bonding and π-π stacking interactions are key in the formation of the crystal structure. acs.org The pyridyl groups of bipyridine ligands in different complexes can engage in π-π stacking interactions with neighboring rings, leading to the formation of one-dimensional or two-dimensional supramolecular architectures. researchgate.net The study of these interactions is vital for understanding crystal packing and for the rational design of new materials with desired properties. nih.gov
The conformation of the this compound ligand, particularly the dihedral angle between the two pyridine rings, can be precisely determined from crystal structure data. This conformational flexibility can be influenced by the coordination to a metal center and by intermolecular interactions within the crystal. In some crystal structures, the bipyridine ligand may adopt a planar conformation, while in others, the rings may be twisted relative to each other. This conformational information is crucial for understanding the ligand's steric and electronic properties and its ability to form specific complex geometries.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound and its complexes, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compounds and to probe the electronic environment of the different nuclei.
In the ¹H NMR spectrum of 2,3'-bipyridine (B14897), distinct signals are observed for each of the aromatic protons, with their chemical shifts being sensitive to their electronic environment. chemicalbook.com Upon complexation to a metal ion, these chemical shifts can change significantly, providing information about the coordination of the ligand. For example, in square-planar d⁸ metal complexes of 2,2'-bipyridine (B1663995), the chemical shifts of the H5 and H6 protons are particularly indicative of the ligand's binding mode. rsc.org
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Predicted ¹³C NMR data for 2,2'-bipyridine shows distinct resonances for each carbon atom. hmdb.ca Experimental ¹³C NMR spectra of pyridine-2-carboxamide and related compounds are also well-documented. chemicalbook.com In complexes, changes in the ¹³C chemical shifts upon coordination can provide further evidence for metal-ligand binding.
Table 2: Representative ¹H NMR Chemical Shifts for Bipyridine Protons
| Proton | 2,3'-Bipyridine (in CDCl₃) (ppm) | [Ru(bipy)₂(bipy-4-R-4'-R₁)]²⁺ (in (CD₃)₂SO) (ppm) | Reference |
| H-6' | ~9.21 | ~7.70 | chemicalbook.comresearchgate.net |
| H-2' | ~8.69 | - | chemicalbook.com |
| H-4' | ~8.63 | - | chemicalbook.com |
| H-6 | ~8.29 | ~7.52 | chemicalbook.comresearchgate.net |
| H-4 | ~7.73 | ~8.14 | chemicalbook.comresearchgate.net |
| H-5 | ~7.71 | - | chemicalbook.com |
| H-5' | ~7.36 | ~8.80 (H-3,3') | chemicalbook.comresearchgate.net |
| H-3 | ~7.24 | - | chemicalbook.com |
Note: The assignments and chemical shifts can vary depending on the specific complex and the solvent used.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound and its complexes, IR spectroscopy is particularly useful for identifying the presence of the carboxamide functional group and for monitoring changes in the vibrational frequencies of the bipyridine rings upon coordination to a metal.
The IR spectrum of a bipyridine ligand typically shows characteristic bands for C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations. researchgate.net Upon complexation, these bands may shift in frequency, indicating the involvement of the pyridine nitrogen atoms in coordination. For instance, in a samarium complex with 2,2'-bipyridine, the C=N and C=C stretching bands shift to lower wavenumbers. researchgate.net
The carboxamide group exhibits characteristic IR absorptions, most notably the C=O stretching vibration (Amide I band), typically found in the range of 1630-1680 cm⁻¹, and the N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding and coordination.
Theoretical vibrational analysis using methods like Density Functional Theory (DFT) can be used to assign the observed experimental IR bands to specific vibrational modes of the molecule. nih.gov This combined experimental and theoretical approach provides a detailed understanding of the vibrational properties of the molecule and its complexes. nih.gov
Table 3: Characteristic IR Bands for Bipyridine and Carboxamide Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C=N Stretch (Bipyridine) | 1590 - 1610 | researchgate.netnipne.ro |
| C=C Stretch (Bipyridine) | 1430 - 1480 | researchgate.net |
| C-H Bend (Bipyridine) | 730 - 770 | researchgate.net |
| C=O Stretch (Amide I) | 1630 - 1680 | rsc.org |
| N-H Bend (Amide II) | 1520 - 1570 | - |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and its complexes and to obtain information about their structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of metal complexes, as it allows for the transfer of intact complex ions from solution to the gas phase. The resulting mass spectrum will show a peak corresponding to the molecular ion of the complex, confirming its molecular weight.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern can provide valuable structural information, such as the loss of ligands or parts of the ligand. For example, in the ESI-MS of a dicarbonyl-ruthenium(II) complex, fragment ions corresponding to the loss of one or two carbonyl ligands were observed. mdpi.com This information helps in the structural elucidation of the complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within molecules and their metal complexes. For complexes of this compound and related bipyridyl ligands, UV-Vis spectra provide valuable insights into ligand-centered and metal-to-ligand charge transfer (MLCT) transitions.
In studies of ruthenium(II) complexes with bipyridine-based ligands, distinct absorption bands are typically observed in the UV-Vis spectra. rsc.org These bands, appearing around 250 nm, 300 nm, and 400 nm, are assigned to π–π* transitions, delocalized n–π* transitions within the ligand, and Ru → L (MLCT) transitions, respectively. rsc.org The π–π* transitions are characteristic of the aromatic bipyridine framework, while the MLCT bands are indicative of the electronic interaction between the metal center and the ligand.
The electronic absorption spectra of these complexes are sensitive to their environment and interactions with other molecules. For instance, the binding of ruthenium(II) bipyridine complexes to DNA can be monitored by changes in their UV-Vis spectra, providing information on the binding affinity. rsc.org Similarly, the interaction of (bipyridine)3Ru(II) complexes with cyclophane hosts can be studied, although in some cases, the host-induced spectral changes may be minimal. nih.gov
The specific electronic transitions observed can be influenced by the metal ion and its oxidation state. For example, in a series of homoleptic tris(2,2′-bipyridine) complexes of early transition metals, the electronic structures and, consequently, the UV-Vis spectra are highly dependent on the metal (e.g., Y, Ti, Zr, Hf, Nb, Ta) and its oxidation state. cancer.gov The redox processes in these complexes can be ligand-based, involving the formation of bipyridine radical anions (bpy•)¹⁻ or dianions (bpy²⁻)²⁻, which significantly alters the electronic transitions. cancer.gov
Detailed findings from UV-Vis spectroscopic studies on related bipyridine complexes are summarized in the table below.
| Complex/System | Wavelength (nm) | Transition Assignment | Reference |
| Ruthenium(II) bipyridine complexes | ~250 | π–π | rsc.org |
| ~300 | n–π (delocalized) | rsc.org | |
| ~400 | Metal-to-Ligand Charge Transfer (MLCT) | rsc.org | |
| (Bipyridine)3Ru(II) with cyclophane hosts | - | Minor spectral changes observed | nih.gov |
| Tris(2,2′-bipyridine) metal complexes | - | Dependent on metal and oxidation state | cancer.gov |
Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR))
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons, such as radicals and many transition metal complexes. For complexes involving bipyridine ligands, EPR can provide detailed information about the electronic structure, oxidation state of the metal center, and the environment of the unpaired electron.
EPR spectroscopy is particularly useful for characterizing paramagnetic complexes. For instance, in studies of early transition metal tris(2,2′-bipyridine) complexes, EPR, in conjunction with other techniques, helps to define the electronic structures. cancer.gov The ground states of these complexes, such as S = 1/2 for neutral Nb and Ta analogues, can be determined. cancer.gov The technique can also elucidate intramolecular antiferromagnetic coupling between a metal ion (e.g., Ti(III)) and radical bipyridine ligands. cancer.gov
In the context of copper(II) bipyridine complexes, EPR studies on single crystals, polycrystalline samples, and frozen solutions can reveal the molecular parameters, including the g-values and hyperfine coupling constants. rsc.org For example, in bis(2,2′-bipyridyl)thioureacopper(II) perchlorate, the determined g-values indicated a predominantly d(z²) ground state with significant delocalization of the unpaired spin. rsc.org The observation of magnetically non-equivalent sites was possible due to extremely small intermolecular exchange interaction. rsc.org
The g-factor, a key parameter in EPR, is characteristic of the chemical environment of the unpaired electron. For organic radicals, it is typically close to the free-electron value of ~2.00, while for transition metal compounds, it can vary significantly due to spin-orbit coupling. uoc.gr The hyperfine interactions observed in EPR spectra arise from the coupling of the electron spin with the nuclear spins of nearby atoms, providing information about the number and identity of these nuclei and their distance from the unpaired electron. uoc.gr
Advanced EPR techniques, such as high-field/high-frequency dipolar EPR, are employed for determining the three-dimensional structures of large biomacromolecules in disordered solids by measuring distances and angular constraints between spin labels. nih.gov
| Complex/System | Key EPR Findings | Reference |
| Tris(2,2′-bipyridine)M complexes (M = Nb, Ta) | Determination of S = 1/2 ground states for neutral complexes. | cancer.gov |
| Tris(2,2′-bipyridine)Ti complexes | Evidence of intramolecular antiferromagnetic coupling. | cancer.gov |
| Bis(2,2′-bipyridyl)thioureacopper(II) perchlorate | g-values (gz= 2.020, gx= 2.168, gy=2.141) indicate a d(z²) ground state with significant spin delocalization. | rsc.org |
| Metallic lithium in graphite (B72142) anodes | EPR used to detect and characterize metallic lithium deposition. | copernicus.org |
Theoretical and Computational Chemistry Approaches to 2,3 Bipyridine 2 Carboxamide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating organometallic complexes and organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For systems involving bipyridine ligands, DFT has been successfully used to study their electronic and structural properties. researchgate.netnih.gov
Electronic Structure and Molecular Orbital Analysis
The electronic properties of bipyridine systems are significantly influenced by substituents. researchgate.net DFT calculations are instrumental in analyzing the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of electron density in these orbitals is key to understanding the molecule's reactivity and electronic transitions. researchgate.netmdpi.com
For instance, in substituted 2,2'-bipyridines, electron clouds in the HOMOs are generally distributed over both pyridine (B92270) rings and the π-electrons. researchgate.net However, substituents can alter this distribution. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps to infer the chemical reactivity and stability of the molecule. researchgate.netmdpi.com In manganese bipyridyl tricarbonyl electrocatalysts, DFT calculations have been used to understand the electronic structure and reactivity for CO2 reduction, revealing that the doubly reduced active catalyst features a manganese(0) center ferromagnetically coupled with an unpaired electron in the π* orbital of the bipyridine ligand. rsc.org
In complexes of ruthenium with bipyridine-dicarboxylic acid ligands, the H2dcbpy ligands withdraw electron density from the metal center. rsc.org Similarly, in cobalt-tris-bipyridine complexes, there is strong mixing between the metal and ligand orbitals, a feature well-described by DFT calculations combined with spectroscopic methods. nih.gov
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Thiophene Sulfonamide Derivative (Example Data) This table presents example data for a related heterocyclic system to illustrate the typical outputs of such calculations.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.21 |
| LUMO Energy | -1.56 |
| Energy Gap (ΔE) | 4.65 |
Data calculated at the B3LYP/6-311G(d,p) level of theory. The energy gap reflects the molecule's stability. mdpi.com
Geometry Optimization and Vibrational Frequency Predictions
DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. nih.gov For example, in a platinum complex containing a 2,3'-bipyridine (B14897) unit, DFT optimization at the B3LYP/6–311++G(d,p) level was used to obtain the ground-state geometry. researchgate.net The optimized geometries of pyridine derivatives often show non-planar arrangements, with dihedral angles between the pyridine and other rings in the range of 40–50°. nih.gov
Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure and to aid in the assignment of experimental vibrational bands. researchgate.net For instance, DFT calculations on [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes have provided a detailed understanding of their vibrational spectra, allowing for a clear assignment of the various stretching and bending modes. researchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as electronic absorption spectra. researchgate.netcecam.org This method has become a standard for predicting the optical properties of small to medium-sized molecules. arxiv.org
TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. For ruthenium polypyridine complexes, TD-DFT has been used to study their UV-Vis spectra, showing that the main absorptions are dominated by metal-to-ligand-charge-transfer (MLCT) transitions from the metal's d-orbitals to the π* orbitals of the bipyridine ligands. osti.gov The inclusion of solvent effects, often using the Polarized Continuum Model (PCM), can improve the accuracy of these predictions, showing, for example, a blue-shift of MLCT absorption peaks in solution compared to the gas phase. osti.gov In manganese complexes with bipyridyl-imidazole ligands, TD-DFT calculations have shown that the spectra are dominated by ligand-centered transitions with some charge-transfer character at higher energies. mdpi.com
Table 2: Sample TD-DFT Calculated Excitation Energies and Oscillator Strengths This table is a representative example of data obtained from TD-DFT calculations for a generic Ru(II) bipyridyl complex.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 2.61 | 0.045 | HOMO → LUMO (MLCT) |
| S0 → S2 | 2.88 | 0.051 | HOMO-1 → LUMO (MLCT) |
| S0 → S3 | 3.52 | 0.112 | HOMO → LUMO+2 (π-π*) |
Calculations can help assign the character of observed spectral bands. osti.govresearchgate.netresearchgate.net
Ab Initio Methods
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples. For complex systems, a combination of methods is often employed. For instance, the electronic absorption spectrum of aqueous ions has been studied using TD-DFT calculations on trajectories generated from ab initio molecular dynamics (AIMD), which provides a high-level description of the system's dynamics and electronic properties. researchgate.net
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.
For example, quantum chemical studies have been used to elucidate the complex, multi-stage synthesis of pyrrolidinedione derivatives, involving Michael addition, Nef-type rearrangement, and cyclization. rsc.org Such calculations can pinpoint the rate-determining step of a reaction by identifying the highest energy barrier. In a study on a Nef-type rearrangement, the tautomerization step was found to have a high energy barrier of 178.4 kJ mol−1. rsc.org Similarly, computational studies on nucleophilic aromatic substitution (SNAr) reactions of dinitropyridine derivatives have shown that the reaction proceeds via a bimolecular pathway, with nitro groups stabilizing the transition state and lowering the activation energy barrier. researchgate.net The reaction mechanisms for the oxidative dimerization of aminothieno[2,3-b]pyridine-2-carboxamides have also been proposed and investigated through computational approaches. nih.gov
Prediction of Redox Potentials and Acidity (pKa)
Computational methods can predict key physicochemical properties like redox potentials and pKa values. The redox potential of a molecule is related to the energies of its HOMO and LUMO. DFT calculations have been used to predict the reduction potentials of various compounds, including quinoxaline (B1680401) derivatives. mdpi.com Studies on ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid have shown that the electron-withdrawing nature of the ligands makes the Ru(II)/Ru(III) oxidation more difficult, resulting in more positive redox potentials. rsc.org For iron(II) tris(2,2'-bipyridine) complexes, substituents on the bipyridine ring have a predictable effect: electron-withdrawing groups shift the formal potential to more positive values, while electron-donating groups shift it to more negative values. aalto.fi
Predicting pKa, a measure of acidity, involves calculating the free energy change of the deprotonation reaction. While challenging, advanced computational workflows, sometimes aided by machine learning potentials, are making these predictions increasingly accurate and efficient for a wide range of small molecules. chemrxiv.org
Theoretical Insights into Metal-Ligand Bonding and Isomer Stability in [2,3'-Bipyridine]-2'-carboxamide Systems
Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens for examining the intricacies of metal complexes with ligands such as this compound. These computational approaches provide fundamental insights into the nature of metal-ligand interactions and the relative stabilities of different isomeric forms, which are crucial for the rational design of new functional molecules.
Despite the utility of these methods, a detailed theoretical and computational analysis specifically for metal complexes of this compound is not extensively available in the current body of scientific literature. However, by drawing parallels with closely related bipyridine systems, the principles of such theoretical investigations can be understood.
Metal-Ligand Bonding Analysis
For analogous metal-bipyridine complexes, DFT calculations are frequently employed to elucidate the electronic structure and the nature of the coordinate bonds. nih.govresearchgate.netnih.gov Key parameters derived from these calculations include:
Bond Lengths and Angles: Optimized geometries from DFT calculations provide precise information on the bond lengths between the metal center and the nitrogen atoms of the bipyridine core, as well as the oxygen or nitrogen atom of the carboxamide group. These calculated distances can be compared with experimental data from X-ray crystallography where available.
Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses offer a quantitative picture of charge distribution within the complex. They can reveal the extent of charge transfer from the ligand to the metal (or vice versa), which is a key feature of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) phenomena. umn.edu For instance, in related systems, the carboxamide group's charge and its interaction with the pyridyl ring have been computationally studied. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the electronic transitions and reactivity of the complex. The energy gap between HOMO and LUMO can be correlated with the chemical reactivity and kinetic stability of the molecule.
Isomer Stability
This compound can, in principle, form different isomers upon coordination to a metal center. For example, in octahedral complexes, facial (fac) and meridional (mer) isomers could be possible. Computational chemistry provides a means to predict the relative stabilities of such isomers.
Theoretical calculations can determine the total electronic energy of different isomeric structures. The isomer with the lower calculated energy is predicted to be the more stable thermodynamically. These energy differences can be used to estimate the equilibrium populations of different isomers in solution. For other 3d metal complexes, theoretical studies have successfully predicted the preference for specific geometric isomers. umn.edu
While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such theoretical studies, based on findings for analogous bipyridine compounds.
Table 1: Illustrative Theoretical Bond Parameters for a Hypothetical Metal-[2,3'-Bipyridine]-2'-carboxamide Complex (Note: This table is for illustrative purposes only and does not represent actual calculated data for the specified compound.)
| Parameter | Value |
|---|---|
| Metal-N(pyridine 1) Bond Length (Å) | e.g., 2.10 |
| Metal-N(pyridine 2) Bond Length (Å) | e.g., 2.12 |
| Metal-O(carboxamide) Bond Length (Å) | e.g., 2.05 |
| N-Metal-N Bite Angle (°) | e.g., 78.5 |
| Mulliken Charge on Metal Center | e.g., +0.75 e |
Table 2: Illustrative Relative Stabilities of Hypothetical Isomers (Note: This table is for illustrative purposes only and does not represent actual calculated data for the specified compound.)
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| fac-isomer | 0.00 |
Applications of 2,3 Bipyridine 2 Carboxamide in Advanced Catalysis Research
Homogeneous Catalysis
In homogeneous catalysis, ligands based on the bipyridine scaffold are crucial for stabilizing metal centers and tuning their reactivity. The introduction of a carboxamide group, as seen in [2,3'-Bipyridine]-2'-carboxamide, provides an additional functional handle that can modulate catalyst performance in a variety of transformations.
Cross-Coupling Reactions (Suzuki, Negishi, Stille)
Bipyridine derivatives are extensively used as ligands in palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern synthetic chemistry. The specific isomer and substituents on the bipyridine ring are critical for catalytic efficiency.
Suzuki Coupling: This reaction pairs organoboron compounds with organic halides. Bipyridine ligands are effective in stabilizing the palladium catalyst. For instance, palladium complexes with bipyridine-type ligands are used for the coupling of various aryl halides with arylboronic acids. google.comliverpool.ac.uk The synthesis of bipyridine derivatives themselves often employs Suzuki coupling, highlighting the reaction's utility. rsc.org For example, 2,2′-bipyridine-type products can be synthesized in good yields by coupling tetrabutylammonium (B224687) 2-pyridylborate salts with chloropyridines using a PdCl2(dcpp) catalyst. rsc.org The reaction's versatility is demonstrated in the synthesis of complex pharmaceutical compounds where the formation of a biaryl linkage is a key step. google.com
Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides. It serves as a powerful alternative for creating C-C bonds. Bipyridine derivatives have been successfully prepared using Negishi coupling between 2-pyridyl zinc halides and bromopyridines, often catalyzed by palladium complexes like Pd(dba)2 with a suitable phosphine (B1218219) ligand such as XPhos. rsc.org Heterogeneous catalysts, such as Pd/Al2O3, have also been employed for Negishi coupling to produce 2,2'-bipyridine (B1663995) products, with reaction rates significantly enhanced by microwave irradiation. researchgate.net
Stille Coupling: The Stille reaction utilizes organotin compounds and is known for its high reactivity, even with substrates where Suzuki coupling may be less effective. rsc.org This method has been employed to synthesize a variety of mono- and disubstituted 2,2'-bipyridines on a multigram scale from bromo-picoline and tributyltin-picoline building blocks. rsc.orggoogle.com While highly effective, a significant drawback is the toxicity of the organotin reagents used. rsc.orgrsc.org The mechanism involves oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. rsc.org
| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Suzuki Coupling | PdCl2(dcpp) | Chloropyridines and 2-pyridylborate salts | Produces corresponding bipyridine products in good to excellent yields. | rsc.org |
| Suzuki Coupling | Pd(dppf)Cl2 / K2CO3 | Boronic acid and 2-bromo-3-picoline | Used in the streamlined synthesis of a functionalized biaryl precursor for a drug candidate (Lumacaftor). | google.com |
| Negishi Coupling | Pd(dba)2 / XPhos | 2-pyridyl zinc halides and bromopyridines | Effective for the preparation of 2,2′-bipyridine derivatives. | rsc.org |
| Stille Coupling | PdCl2(PPh3)2 | Bromo-picolines and tributyltin-picolines | Synthesizes various substituted 2,2'-bipyridines in high yields. | rsc.orggoogle.com |
Carbonylation Catalysis
Carbonylation reactions introduce a carbonyl group into an organic molecule, a process of significant industrial importance. Bipyridine ligands play a key role in palladium-catalyzed carbonylation. A notable example is the highly regioselective one-step carbonylation of 2,5-dibromo-3-methylpyridine, where a novel nonphosphine-based 2,2-bipyridine ligand was crucial for achieving high selectivity (>95:5) in the formation of alkyl esters and amides. acs.orgchemscene.com This process was successfully scaled up for the production of a clinical trial candidate. acs.org The reaction mechanism for Stille-carbonylative cross-coupling involves the insertion of carbon monoxide into a palladium-carbon bond within the catalytic cycle. rsc.org Furthermore, simpler systems using commercial [Co2(CO)8] have been shown to be effective for the carbonylative ring expansion of β-lactones to form cyclic anhydrides, with coordinating solvents like acetonitrile (B52724) facilitating the formation of the active catalytic species. nih.gov
| Catalyst System | Reaction | Key Feature | Reference |
|---|---|---|---|
| Palladium / Novel 2,2-bipyridine ligand | Regioselective carbonylation of 2,5-dibromo-3-methylpyridine | Achieved >95:5 regioselectivity for amide formation. | acs.orgchemscene.com |
| [Co2(CO)8] / Acetonitrile | Carbonylative ring expansion of β-propiolactone | Quantitative formation of succinic anhydride (B1165640) under moderate CO pressure. | nih.gov |
| Palladium(0) / Ligand Set | Stille-carbonylative cross-coupling | Incorporation of a carbonyl group between two organic fragments to form ketones. | rsc.org |
Transfer Hydrogenation Reactions
Transfer hydrogenation is a valuable method for the reduction of unsaturated compounds, such as ketones and imines, using readily available hydrogen donors like isopropanol (B130326) or formic acid, avoiding the use of high-pressure H2 gas. nih.gov Ruthenium, iridium, and rhodium complexes featuring bipyridine and related N-donor ligands are prominent catalysts in this field.
Ruthenium(II) complexes bearing bipyridine-based ligands have demonstrated high efficiency in the transfer hydrogenation of ketones. nih.gov For instance, a ruthenium complex with 6,6'-bis(aminomethyl)-2,2'-bipyridine showed superior catalytic activity compared to other catalysts, operating through an inner-sphere hydride transfer mechanism. nih.gov Similarly, ruthenium(II) complexes with bidentate anionic carboxamidate ligands have shown moderate to good activity for the transfer hydrogenation of a broad range of ketones. google.comacs.org The catalytic activity in these systems is dependent on both the specific carboxamidate ligand and the auxiliary ligands on the metal center. google.comacs.org
Iridium complexes with modified bipyridine ligands are also highly effective. An iridium catalyst with 4,4'-dihydroxy-2,2'-bipyridine (B1588920) exhibits pH-dependent activity and chemoselectivity in aqueous media, with turnover frequencies reaching up to 81,000 h⁻¹ under optimal basic conditions. nih.gov This pH-switchable selectivity allows for the targeted reduction of either C=C or C=O bonds in α,β-unsaturated carbonyl compounds. nih.gov
| Catalyst | Substrate | Hydrogen Donor | Key Finding | Reference |
|---|---|---|---|---|
| [Ru(6,6'-bis(aminomethyl)-2,2'-bipyridine)Cl2] | Ketones | 2-propanol / KOtBu | Exhibits improved efficiency over the commercial Milstein catalyst. | nih.gov |
| Ruthenium(II)-carboxamidate complexes | Ketones | Isopropanol / KOH | Achieved a maximum turnover number (TON) of 990 within 6 hours. | google.comacs.org |
| Iridium / 4,4'-dihydroxy-2,2'-bipyridine | Ketones, Enones | Aqueous formate | Highly pH-dependent activity (TOF up to 81,000 h⁻¹) and chemoselectivity. | nih.gov |
| Rhodium(III) / 2,2'-bipyridine | Benzophenone | Isopropanol / KOH | Catalyst is robust and recyclable, achieving a TON of 3100 over five cycles. | rsc.org |
Heterogeneous Catalysis
Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that combine the high activity and selectivity of molecular catalysts with the practical advantages of easy separation and recyclability. Bipyridine-based ligands are ideal for integration into solid frameworks.
One approach involves the synthesis of one-dimensional organosilica nanotubes that contain 2,2'-bipyridine units within the framework (BPy-NT). acs.org These nanotubes can be metalated with iridium precursors to create highly active and robust heterogeneous catalysts for C-H activation reactions, such as the borylation of arenes and oxidation of cycloalkanes. acs.org These nanotube catalysts showed enhanced activity and durability compared to their homogeneous counterparts, attributed to isolated active sites and efficient mass transport. acs.org
Another strategy is the polymerization of bipyridine-metal complexes. For example, a rhenium bipyridine complex containing carboxylic acid groups was polymerized with a diamine to form a coordination polyamide. nih.gov This polymer was then cast as a thin film onto an electrode surface, effectively heterogenizing the molecular catalyst for applications in electrocatalysis. nih.gov
Electrocatalysis for Small Molecule Activation
Electrocatalysis utilizes electrical potential to drive chemical transformations, with significant applications in energy conversion and storage. Bipyridine complexes are central to the development of molecular electrocatalysts for activating small, stable molecules like carbon dioxide.
Electrocatalytic Carbon Dioxide (CO₂) Reduction
The electrochemical reduction of CO₂ into valuable fuels and chemical feedstocks is a key strategy for mitigating greenhouse gas emissions. Rhenium tricarbonyl complexes with bipyridine ligands, Re(bpy)(CO)₃Cl, are well-established and highly selective molecular electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). nih.govnih.govnsf.gov
The bipyridine ligand can be functionalized to tune the catalyst's properties or to facilitate its immobilization. For example, modifying the bipyridine ligand with amide groups has been shown to promote the formation of catalyst dimers, which can open up an alternative bimolecular CO₂ reduction pathway that operates at a lower overpotential. nih.gov In another approach, Re(2,2'-bpy)(CO)₃ fragments have been integrated into covalent organic frameworks (COFs). nih.govnsf.gov A composite of this Re-functionalized COF immobilized on a glassy carbon electrode was shown to electrocatalytically reduce CO₂ to CO with a Faradaic efficiency of 81%. nih.govnsf.gov Similarly, polymeric films created from rhenium-bipyridine complexes have proven to be effective heterogeneous electrodes for selective CO₂ reduction, achieving a Faradaic efficiency of 82% and a turnover frequency (TOF) of 3.3 s⁻¹. nih.gov
The general mechanism for Re(bpy)(CO)₃Cl involves two one-electron reductions of the complex to form the active catalytic species. nih.gov This species then binds and reduces a CO₂ molecule, ultimately releasing CO and regenerating the catalyst. nih.gov
| Catalyst System | Support/Medium | Product | Performance Metric | Reference |
|---|---|---|---|---|
| Re(5,5'-diamine-2,2'-bpy)(CO)3Cl | Homogeneous | CO | Faradaic Efficiency: 99% | nih.govnsf.gov |
| COF-2,2'-bpy-Re | Glassy Carbon Electrode | CO | Faradaic Efficiency: 81% | nih.govnsf.gov |
| Rhenium Coordination Polyamide Film | Graphitic Carbon Electrode | CO | Faradaic Efficiency: 82%, TOF: 3.3 s-1 | nih.gov |
| Re(bpy)(CO)3Cl with amide-functionalized bpy | Homogeneous | CO | Operates via a bimolecular mechanism at a lower overpotential. | nih.gov |
Water Oxidation Catalysis
Water oxidation is a fundamental process in artificial photosynthesis and the production of hydrogen fuel from water. The development of efficient molecular catalysts for this reaction is a key area of research. Bipyridine ligands have been instrumental in the design of water oxidation catalysts, most notably in ruthenium and copper-based systems. nih.govnih.gov While research directly employing this compound is still emerging, the principles derived from similar structures provide a strong framework for understanding its potential.
Ruthenium-based catalysts, for example, often utilize bipyridine ligands to create a stable coordination environment. In complexes like [Ru(II)(bda)(isoq)2] (where bda is 2,2'-bipyridine-6,6'-dicarboxylate), the bipyridine framework is crucial for the catalytic cycle. nih.gov The carboxylate groups in the bda ligand are known to participate in proton-coupled electron transfer (PCET) processes, which are vital for efficient water oxidation. The carboxamide group in this compound could potentially play a similar role, facilitating proton transfer and stabilizing high-valent metal-oxo species that are key intermediates in the O-O bond formation step.
Copper-based systems have also been shown to be effective for water oxidation, with simple copper salts and bipyridine ligands forming active catalysts in situ at high pH. nih.gov The primary role of the bipyridine ligand in these systems is to stabilize the copper center and prevent its precipitation as copper oxide. The asymmetry of the this compound ligand, combined with the hydrogen-bonding capability of the carboxamide group, could offer unique advantages in tuning the solubility and stability of the active catalytic species.
The table below summarizes the performance of representative bipyridine-based water oxidation catalysts, offering a benchmark for the potential performance of systems based on this compound.
| Catalyst/System | Metal Center | Key Ligand Feature | Turnover Frequency (s⁻¹) | Overpotential (mV) | Source |
| [Ru(II)(bda)(isoq)2] | Ruthenium | Dicarboxylate groups | ~143,000 (calculated) | Not specified | nih.gov |
| Copper-bipyridine | Copper | Simple bipyridine | ~100 | ~750 | nih.gov |
Mechanistic Investigations in Catalysis: Experimental and Computational Insights
Understanding the reaction mechanism is critical for the rational design of improved catalysts. For catalysts incorporating bipyridine ligands, a combination of experimental techniques (like cyclic voltammetry, spectroelectrochemistry, and transient absorption spectroscopy) and computational methods (like Density Functional Theory, DFT) are employed to elucidate the catalytic cycle. nih.govresearchgate.net
In many catalytic processes involving bipyridine-metal complexes, the ligand is not merely a spectator but an active participant. It can act as an electron reservoir, accepting and donating electrons during the catalytic cycle. This is particularly relevant in multi-electron transformations like water oxidation or carbon dioxide reduction. nih.govrsc.org For this compound, the bipyridine core can stabilize different oxidation states of the coordinated metal center, while the carboxamide substituent can influence the electronic structure and redox potentials of the complex.
Computational studies on similar iron-bipyridine complexes for CO2 reduction have revealed that the catalytic pathway involves sequential one-electron transfers to the complex, leading to an intermediate where electron density is localized on both the metal and the ligand. nih.gov This electronic flexibility is crucial for the subsequent binding and activation of the substrate. The asymmetric nature of this compound could lead to a non-uniform distribution of electron density, potentially influencing the regioselectivity of substrate binding and subsequent reaction steps.
Furthermore, the carboxamide group can participate in the catalytic mechanism through non-covalent interactions. The amide proton can act as a hydrogen-bond donor, while the carbonyl oxygen can act as a hydrogen-bond acceptor. These interactions can help in substrate orientation, stabilization of transition states, and facilitation of proton transfer steps, which are often rate-determining in many catalytic reactions. nih.gov
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The design of the ligand is a powerful tool for tuning the properties of a catalyst. For bipyridine-based systems, several key principles guide the design of ligands for enhanced activity and selectivity. nih.gov
Electronic Tuning: The electronic properties of the bipyridine ligand can be modified by introducing electron-donating or electron-withdrawing substituents. Electron-withdrawing groups, for instance, can make the metal center more electrophilic, which can be beneficial for certain catalytic steps. Conversely, electron-donating groups can increase the electron density on the metal center, which might be advantageous for reductive processes. The carboxamide group in this compound is generally considered to be electron-withdrawing, which can impact the redox potentials of the resulting metal complex.
Steric Hindrance: The steric bulk of the ligand can influence the coordination geometry around the metal center and control the access of the substrate to the active site. This can be used to improve the selectivity of a reaction by favoring the binding of a specific substrate or by preventing catalyst deactivation pathways like dimerization. The substitution pattern of this compound can be further modified with bulky groups to fine-tune the steric environment.
Introduction of Functional Groups: Incorporating functional groups that can participate in the catalytic cycle is a key strategy for enhancing catalyst performance. As mentioned earlier, the carboxamide group can act as a proton relay. Other functional groups can be introduced to provide additional binding sites for the substrate or to modulate the solubility and stability of the catalyst.
The table below outlines some ligand design strategies and their expected effects on catalysis, using the this compound scaffold as a reference.
| Design Strategy | Modification on this compound | Expected Effect on Catalysis | Source |
| Electronic Tuning | Adding electron-withdrawing groups (e.g., -CF3) | Increases metal center electrophilicity | acs.org |
| Steric Hindrance | Introducing bulky substituents near the metal binding site | Enhances selectivity, prevents deactivation | nih.gov |
| Functional Group Incorporation | Modifying the amide (-CONH2) to a secondary amide (-CONHR) | Alters hydrogen bonding, solubility, and steric profile | nih.gov |
Supramolecular Architectures and Self Assembly Processes Involving 2,3 Bipyridine 2 Carboxamide
Metal-Directed Self-Assembly of Higher-Order Structures
Metal-directed self-assembly is a powerful strategy that uses the coordination preferences of metal ions to organize ligands into discrete, complex, and well-defined superstructures. The bipyridine moiety of [2,3'-Bipyridine]-2'-carboxamide is an effective chelating unit for a variety of metal ions. This interaction is central to forming sophisticated higher-order structures.
A prominent example of such structures is the helicate. In a related system using a flexible bis(2,2'-bipyridine) ligand, the coordination with iron(II) ions was shown to drive the self-assembly of a diferrous triple-stranded helicate. nih.gov The process involves the wrapping of three ligand strands around two metal centers, guided by the metal ions' coordination geometry. nih.gov Spectrophotometry, mass spectrometry, and NMR studies confirmed the formation of mononuclear (L₂Fe²⁺) and dinuclear (L₃Fe₂⁴⁺) species in solution, with the latter being the stable triple-stranded helicate. nih.gov This illustrates how bipyridine-based ligands, including by extension this compound, can be programmed to form intricate, multi-component architectures upon introduction of a suitable metal ion.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline networks built from metal ions or clusters linked by organic ligands. This compound and its derivatives are excellent candidates for such linkers due to their ability to bridge metal centers via the bipyridine unit while simultaneously forming stabilizing non-covalent interactions through the carboxamide group.
While a specific MOF built from this compound is not detailed in the search results, the behavior of analogous structures provides significant insight. For instance, complexes containing N,N'-di(3-pyridyl)oxamide ligands with Zn(II), Cd(II), and Hg(II) have been shown to form one-dimensional chains and metallocycles. nih.gov The crystal structure of a related compound, N,N′-Bis(pyridin-3-yl)oxamide, reveals how intermolecular N—H⋯N hydrogen bonds connect molecules into corrugated layers, a common motif in the formation of higher-dimensional networks. nih.gov Similarly, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are recognized as valuable building blocks for creating super-architectures, leveraging their hydrogen-bonding sites and metal coordination capabilities. iucr.org These examples underscore the dual role of the bipyridine and carboxamide groups in directing the assembly of extended, solid-state structures.
Role in Molecular Wires and Functional Devices
The application of this compound in molecular wires and functional devices is an area of emerging interest, driven by the electronic properties of bipyridine-metal complexes. nih.govmedchemexpress.com Bipyridine ligands are known to facilitate electron transfer and can be incorporated into larger conjugated systems to create molecular-scale wires. The electronic structure and spin distribution of these complexes can be finely tuned by changing the metal ion (e.g., Ru, Os) or by modifying the ligand itself. nih.gov
These complexes often exhibit robust redox stability and interesting photophysical properties, such as strong luminescence, which are critical for the development of functional devices. iucr.orgmedchemexpress.com While specific studies detailing the integration of this compound into a working molecular device were not found, its inherent electronic and structural features make it a promising candidate. The ability to form ordered assemblies, a prerequisite for efficient charge transport, combined with the tunable electronic properties of its metal complexes, suggests potential for its use in molecular electronics and sensing applications. iucr.orgnih.gov
Non-Covalent Interactions in Supramolecular Assembly
Non-covalent interactions are the subtle yet powerful forces that govern the self-assembly of molecules into stable, ordered supramolecular structures. For this compound, the most significant of these are π-stacking and hydrogen bonding.
Table 1: π-Stacking Interaction Data for an Analogous N-(pyridine-2-carbonyl)pyridine-2-carboxamide System
Data extracted from a study on an isomeric compound, illustrating typical interaction distances.
| Interacting Rings | Centroid-Centroid Distance (Å) | Citation |
| Pyridine (B92270) Ring 1 ↔ Pyridine Ring 1 | 4.969 (2) | nih.gov |
| Pyridine Ring 2 ↔ Pyridine Ring 2 | 5.497 (2) | nih.gov |
The carboxamide group (-C(O)NH₂) is a classic functional group for forming strong and directional hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. These interactions are fundamental in guiding the self-assembly of this compound and its derivatives into predictable, robust networks.
In the crystal structure of the related N,N′-Bis(pyridin-3-yl)oxamide, intermolecular N—H⋯N hydrogen bonds are the defining feature of the packing. nih.gov These bonds link the individual molecules into corrugated layers, demonstrating the power of this single interaction to create a well-ordered, higher-dimensional architecture. nih.gov The hydroxyl groups on related 2,2'-bipyridine-3,3'-diol (B1205928) compounds also enhance their ability to engage in hydrogen bonding. cymitquimica.com The combination of the pyridine nitrogen atom as an acceptor and the amide N-H as a donor provides a reliable and powerful tool for constructing complex supramolecular assemblies. nih.gov
Table 2: Hydrogen-Bond Geometry in an Analogous N,N′-Bis(pyridin-3-yl)oxamide Crystal Structure
This table details the key hydrogen bond that forms the layered structure in a related compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Citation |
| N1—H1A···N2 | 0.86 | 2.26 | 3.061 (2) | 156 | nih.gov |
When halogen atoms (F, Cl, Br, I) are introduced into the bipyridine framework, they can participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor), such as a carbonyl oxygen or a pyridine nitrogen. In co-crystals formed between pyridyl bis-urea macrocycles and iodoperfluorocarbons, surprisingly short and strong halogen bonds have been observed, with distances as low as 78% of the sum of the van der Waals radii. nih.gov This demonstrates that halogen bonding can be a powerful tool for directing crystal packing, sometimes even competing with or overriding traditional hydrogen bonds to guide supramolecular assembly. nih.gov
Based on a comprehensive search of available resources, there is no specific information regarding the metal-triggered supramolecular polymer formation of this compound. Research literature detailing the self-assembly processes and supramolecular architectures involving this particular compound in the presence of metal ions is not publicly available.
Consequently, the requested article section on "Metal-Triggered Supramolecular Polymer Formation." for this compound, including detailed research findings and data tables, cannot be generated.
Advanced Electrochemical Investigations of 2,3 Bipyridine 2 Carboxamide Complexes
Redox Potentials and Electron Transfer Properties
No specific redox potential data for metal complexes of [2,3'-Bipyridine]-2'-carboxamide were found in the available literature. Generally, the redox potentials of bipyridine complexes are influenced by the electronic nature of substituents on the bipyridine rings. Electron-withdrawing groups, such as a carboxamide function, are expected to make the reduction of the ligand more favorable (less negative potential) and the oxidation of the metal center more difficult (more positive potential) compared to the unsubstituted bipyridine ligand. For instance, studies on ruthenium complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid (a related dicarboxylated ligand) show that the electron-withdrawing carboxylic acid groups shift the Ru(II)/Ru(III) oxidation potential to more positive values. rsc.orgresearchgate.net Conversely, electron-donating groups shift the formal potential to more negative values. aalto.fi
In the context of rhodium complexes with mono-substituted 2,2'-bipyridyl ligands, it has been observed that substituents with inductive effects influence the redox behavior. For example, a nitro group, being strongly electron-withdrawing, facilitates an additional reversible reduction process. nih.gov While these findings for 2,2'-bipyridine (B1663995) derivatives provide a framework for predicting trends, experimental determination of the precise redox potentials for this compound complexes is necessary for a definitive understanding.
Cyclic Voltammetry (CV) Studies
Specific cyclic voltammograms for this compound and its metal complexes are not available in the reviewed literature. CV studies on related bipyridine compounds, such as cobalt and iron complexes of 2,2'-bipyridine and its substituted derivatives, typically reveal reversible or quasi-reversible redox processes corresponding to both metal-centered and ligand-centered electron transfers. nih.govresearchgate.net
For example, cyclic voltammograms of Co(II) complexes with various polypyridine ligands, including 2,2'-bipyridine, show distinct redox events for the Co(III)/Co(II) and Co(II)/Co(I) couples, as well as ligand-based reductions. nih.gov The scan rate dependence of the peak currents in these studies is often used to investigate the diffusion-controlled nature of the redox processes. nih.gov Similarly, for ruthenium complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, CV reveals an irreversible ligand-based reduction at negative potentials, attributed to the deprotonation of the carboxylic acid groups, followed by reversible bipyridine ring-based reductions at more negative potentials. rsc.orgresearchgate.net Without experimental data, a similar detailed analysis for this compound complexes remains speculative.
Interactive Data Table: Electrochemical Data for Analogue Bipyridine Complexes
Since no data is available for this compound, the following table presents data for related bipyridine complexes to illustrate the type of information that would be relevant.
| Complex | Redox Couple | E₁/₂ (V vs. ref) | ΔEₚ (mV) | Solvent | Reference |
| Co(bpy)₃₂ | Co(III)/Co(II) | 0.33 | 80 | CH₃CN | nih.gov |
| Co(bpy)₃₂ | Co(II)/Co(I) | -0.99 | 70 | CH₃CN | nih.gov |
| Co(bpy)₃₂ | Ligand Reduction | -1.82 | 70 | CH₃CN | nih.gov |
| [Fe(bpy)₃]²⁺ | Fe(III)/Fe(II) | 0.875 | - | Aqueous | aalto.fi |
| [Ru(H₂dcbpy)(CO)₂Cl₂] | Ru(III)/Ru(II) | 1.62 | - | CH₃CN | rsc.org |
Note: 'bpy' is 2,2'-bipyridine and 'H₂dcbpy' is 2,2'-bipyridine-4,4'-dicarboxylic acid. The data is for analogue compounds and not for this compound.
Spectroelectrochemistry
There are no spectroelectrochemical studies reported for complexes of this compound. This technique combines electrochemical and spectroscopic measurements to characterize redox species. For related bipyridine complexes, spectroelectrochemistry has been instrumental in identifying the location of electron transfer (metal vs. ligand) and in studying the electronic structure of the resulting species. mdpi.comrsc.org
For instance, in studies of manganese and rhenium bipyridine complexes, IR spectroelectrochemistry has been used to monitor changes in the vibrational modes of carbonyl co-ligands upon reduction, providing insights into the catalytic mechanism of CO₂ reduction. mdpi.comnih.gov In other work, UV-Vis-NIR spectroelectrochemistry of reduced platinum-bipyridine complexes confirmed that the electron is added to a bipyridine-based orbital, forming a coordinated anion-radical, rather than reducing the metal center. rsc.org The application of such techniques to this compound complexes would be necessary to elucidate their electronic properties in different redox states.
Applications in Energy Storage Systems (e.g., Organic Flow Batteries)
No information was found regarding the application of this compound or its complexes in organic flow batteries. The suitability of a compound for this application depends on factors such as its redox potential, solubility, stability, and the number of electrons it can store. nih.gov Bipyridine and phenanthroline-based organic compounds have been investigated as potential anolytes due to their ability to undergo multi-electron reduction at negative potentials. nih.gov
Research on 2,2'-bipyrimidine, a related nitrogen-containing heterocycle, has shown that it can store two electrons at very negative potentials, making it a candidate for a high-energy-density anolyte. nih.gov The stability of the oxidized and reduced forms of the redox-active species is crucial for the long-term cycling performance of a flow battery. aalto.fi While bipyridine scaffolds are considered to have robust redox stability, researchgate.net the specific performance of this compound in a flow battery system would require experimental evaluation.
Derivatives and Structural Modification of 2,3 Bipyridine 2 Carboxamide for Enhanced Functionality
Synthesis of Substituted [2,3'-Bipyridine]-2'-carboxamide Derivatives
The synthesis of derivatives of the bipyridine framework can be achieved through several established and innovative methodologies. These methods allow for the introduction of a wide array of functional groups, enabling the creation of a diverse library of ligands based on the this compound core.
Key synthetic strategies include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing the bipyridine backbone. The Suzuki coupling, which utilizes pyridyl boronic acids, and the Stille coupling, employing stannylated pyridines, are highly effective for linking pyridine (B92270) rings. mdpi.com These methods offer high yields and are adaptable for creating asymmetrically substituted bipyridines. mdpi.comnih.gov
Reductive Coupling: Nickel-catalyzed reductive couplings provide an alternative route for synthesizing bipyridine derivatives from 2-halopyridine precursors. mdpi.com This approach is efficient and can be performed without external ligands, as the bipyridine product itself can act as a ligand for the nickel catalyst. mdpi.com
Multicomponent Reactions: Modern, environmentally friendly protocols have been developed for assembling bipyridine analogues. One such method involves a microwave-assisted, catalyst-free reaction between chromone (B188151) derivatives, amines, and pyridyl acetonitrile (B52724) in a bio-renewable solvent like Cyrene. researchgate.net This approach allows for rapid synthesis and high yields at elevated temperatures. researchgate.net
Functional Group Interconversion: Once the bipyridine core is assembled, the carboxamide group can be introduced through standard organic transformations. For instance, a precursor like [2,2'-Bipyridine]-3-carboxylic acid can be converted to the corresponding carboxamide. bldpharm.com Alternatively, the hydrolysis of a cyanopyridine intermediate can yield the desired carboxamide function. google.com
Interactive Table: Synthetic Methods for Bipyridine Derivatives Click on a row to see more details.
| Method | Key Reagents | Catalyst | Common Derivatives | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pyridyl Boronic Acids, Halopyridines | Palladium Complex | Alkyl-, Aryl-substituted bipyridines | mdpi.com |
| Stille Coupling | Stannylated Pyridines, Bromopyridines | PdCl2(PPh3)2 | Terpyridines, Substituted bipyridines | mdpi.com |
| Multicomponent Reaction | Chromones, Amines, Acetonitriles | None (Microwave-assisted) | Polyfunctionalized bipyridines | researchgate.net |
Impact of Substituent Electronic and Steric Effects on Ligand Properties
The introduction of substituents onto the this compound framework fundamentally alters its inherent properties. These changes are broadly categorized as electronic and steric effects, which collaboratively dictate the ligand's coordination behavior, redox potential, and catalytic activity.
Electronic Effects: The electronic nature of a substituent—whether it donates or withdraws electron density—profoundly influences the ligand's π-system and the availability of electrons on the nitrogen atoms for metal coordination.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the pyridine rings. nih.gov This enrichment can raise the energy levels of the Highest Occupied Molecular Orbital (HOMO), making the ligand a stronger electron donor. nih.gov However, this can also destabilize the π* orbitals, requiring more negative potentials to achieve the reduced state necessary for certain catalytic cycles, as seen in a Re(5,5′-diamine-2,2′-bpy)(CO)₃Cl complex. rsc.org
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can control the geometry of the resulting metal complex and the accessibility of its active site.
Bulky Groups: Large substituents, such as tert-butyl groups, can create significant steric hindrance. mdpi.com This can influence reaction pathways by preventing certain coordination geometries or blocking substrate access to a catalytic metal center. For example, in a study on cobalt-bipyridine complexes for CO₂ reduction, bulky alkyl groups on the ligand were found to significantly hinder the catalytic process due to steric interference. mdpi.com
Positional Influence: The location of the substituent is critical. Substitution at positions close to the coordinating nitrogen atoms (e.g., the 6-position in a 2,2'-bipyridine) has a more pronounced steric impact than substitution further away. A study on ruthenium complexes with carboxylic acid-substituted bipyridines noted that substitution at the 5,5'-positions could create steric constraints that decrease the complex's binding affinity to DNA. rsc.org
Interactive Table: Influence of Substituents on Bipyridine Ligand Properties Click on a row to see more details.
| Substituent | Position | Effect Type | Observed Impact | Reference |
|---|---|---|---|---|
| -NH₂ | 5,5'- | Electronic (Donating) | Destabilizes ligand π* orbital; requires more negative reduction potential. | rsc.org |
| -COOH | 4,4'- vs 5,5'- | Electronic & Steric | Position of the group effectively controls DNA binding strength. | rsc.org |
| -CH₃ | 4,4'- | Electronic & Steric | Decreased photocatalytic CO₂ conversion rate by 13.2% in a Co complex. | mdpi.com |
| -tBu | 4,4'- | Steric (Bulky) | Decreased photocatalytic CO₂ conversion rate by 29.6% due to steric hindrance. | mdpi.com |
Rational Design of Modified Ligands for Specific Applications
The principles of electronic and steric effects are harnessed in the rational design of modified this compound ligands for specific, high-value applications. By strategically selecting and placing substituents, scientists can create bespoke molecules with enhanced functionality.
Catalysis: The performance of metal-based catalysts often depends critically on the ligand sphere. For nickel-catalyzed carboxylation reactions, modifying the substituents on the bipyridine ligand was shown to have a profound influence on both reactivity and selectivity. acs.org Similarly, bipyridine-type ligands have been shown to be exceptionally effective promoters for copper-catalyzed decarboxylation reactions, exceeding the efficiency of traditional promoters by orders of magnitude. catalysis.ru The rational design here involves tuning the ligand's electronic properties to stabilize key intermediates in the catalytic cycle while using steric effects to control selectivity.
Metal Ion Separation: The intrinsic ability of bipyridines to chelate metal ions can be enhanced and made more selective through structural modification. By incorporating multiple bipyridine units into a larger structure or by modifying a single unit to favor a specific metal ion, ligands can be designed for applications in hydrometallurgy or environmental remediation. The "supramolecular chelate effect," observed when multiple bipyridine ligands are brought into close proximity, enhances metal binding stability. nih.gov
Biomedical Applications: Pyridine carboxamide derivatives are actively being designed as potent and selective inhibitors of biological targets for therapeutic purposes. In one study, a series of substituted pyridine carboxamide derivatives were discovered to be potent allosteric inhibitors of SHP2, a critical regulator in various cancers. nih.gov The design process involves optimizing the substituents to maximize binding affinity for the target protein while minimizing off-target effects. nih.govnih.gov
Interactive Table: Application-Driven Design of Bipyridine Derivatives Click on a row to see more details.
| Application | Design Strategy | Example Modification | Enhanced Function | Reference |
|---|---|---|---|---|
| Anticancer Agents | Optimize structure for allosteric inhibition of a key protein. | Development of substituted pyridine carboxamides. | Potent and selective inhibition of SHP2 phosphatase for cancer therapy. | nih.gov |
| CO₂ Reduction | Integrate catalytic fragments into a stable, porous material. | Post-metallation of a bipyridine-containing Covalent Organic Framework (COF) with Rhenium. | Immobilized catalyst on an electrode for electrocatalytic CO₂ reduction to CO. | rsc.org |
| Photocatalysis | Tune electronic and steric properties to control catalytic activity. | Systematic variation of alkyl substituents on cobalt-bipyridine complexes. | Elucidation that bulky ligands hinder CO₂ reduction, guiding future catalyst design. | mdpi.com |
| Cu-Catalyzed Decarboxylation | Introduce a strong chelating ligand to promote the catalyst. | Addition of 2,2'-bipyridine (B1663995) to a copper catalyst system. | Dramatically increased catalytic activity and product yield. | catalysis.ru |
Future Research Directions and Emerging Paradigms for 2,3 Bipyridine 2 Carboxamide
Exploration of Novel Synthetic Methodologies and Sustainable Synthesis
The synthesis of bipyridine derivatives has traditionally relied on metal-catalyzed cross-coupling reactions. mdpi.com Future research into the synthesis of [2,3'-Bipyridine]-2'-carboxamide is poised to explore more efficient, selective, and sustainable methods.
Novel Synthetic Routes: The development of novel synthetic pathways will be crucial for accessing this compound and its derivatives in higher yields and under milder conditions. While classical methods like Suzuki and Stille couplings have been employed for bipyridine synthesis, future efforts could focus on direct C-H activation and functionalization of the pyridine (B92270) rings. mdpi.com These methods offer a more atom-economical approach by avoiding the pre-functionalization of starting materials.
Sustainable Synthesis: A significant paradigm shift in chemical synthesis is the move towards greener and more sustainable practices. For this compound, this entails the exploration of:
Catalyst Systems: Moving away from precious metal catalysts (e.g., palladium) towards more abundant and less toxic metals (e.g., nickel, copper) or even metal-free catalytic systems. mdpi.com
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| Direct C-H Arylation | High atom economy, reduced waste | Development of selective catalysts for the 2'-position of the 3-substituted pyridine ring. |
| Nickel-Catalyzed Cross-Coupling | Lower cost compared to palladium | Optimization of reaction conditions and ligand design for high yields and selectivity. mdpi.com |
| Photoredox Catalysis | Mild reaction conditions, use of visible light | Design of suitable photosensitizers and exploration of radical-based coupling mechanisms. |
| Enzymatic Synthesis | High selectivity, environmentally benign | Identification or engineering of enzymes capable of catalyzing the formation of the C-C bond between the pyridine rings. |
Development of Advanced Functional Materials Based on the Compound
The unique chelating properties of the bipyridine moiety make it a valuable building block for a wide range of functional materials. nih.govrsc.org The presence of the carboxamide group in this compound offers an additional site for hydrogen bonding and further functionalization, opening doors to new material designs.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bipyridine unit can coordinate to metal ions to form extended structures like coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. Future research could focus on using this compound as a linker to create novel MOFs with tailored pore sizes and functionalities. The carboxamide group could participate in hydrogen bonding within the framework, enhancing its stability and selectivity.
Luminescent Materials: Bipyridine-containing complexes, particularly those of ruthenium(II) and iridium(III), are known for their luminescent properties and have been utilized in sensing, imaging, and lighting applications. researchgate.net The specific electronic properties of the this compound ligand could lead to the development of new phosphorescent materials with tunable emission wavelengths and quantum yields.
Catalysis: Transition metal complexes of bipyridine ligands are widely used as catalysts in a variety of organic transformations. chemscene.com The carboxamide group in this compound could act as a secondary coordination site or a hydrogen-bond donor, influencing the activity and selectivity of the metal center. This could lead to the development of highly efficient catalysts for reactions such as CO2 reduction. rsc.org
A table summarizing potential functional materials is provided below:
| Material Type | Potential Application | Key Research Focus |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Synthesis and characterization of MOFs with this compound as a linker; investigation of the role of the carboxamide group in framework properties. |
| Luminescent Probes | Bioimaging, chemical sensing | Synthesis of transition metal complexes and study of their photophysical properties; evaluation of their performance as sensors for specific analytes. researchgate.net |
| Homogeneous Catalysts | CO2 reduction, cross-coupling reactions | Design and synthesis of well-defined metal complexes; evaluation of their catalytic activity and mechanistic studies. rsc.org |
| Supramolecular Assemblies | Self-healing materials, drug delivery | Exploration of non-covalent interactions involving the carboxamide group to form ordered supramolecular structures. |
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling the predictive design of molecules with desired properties. nih.govyoutube.com For this compound, these computational tools can accelerate the discovery of new derivatives and applications.
Property Prediction: ML models can be trained on existing chemical data to predict the physicochemical properties, biological activities, and material characteristics of new compounds. By generating a virtual library of this compound derivatives with different substituents, ML models could rapidly screen for candidates with optimal properties for a specific application, such as high binding affinity to a biological target or desirable electronic properties for a new material.
De Novo Design: Generative AI models can design entirely new molecules with specific property profiles. By defining the desired characteristics, these models could propose novel derivatives of this compound that are likely to be successful in a particular application, thereby guiding synthetic efforts towards the most promising candidates.
Reaction Optimization: AI algorithms can also be employed to optimize synthetic routes by predicting reaction outcomes under different conditions. This can help chemists to identify the optimal catalysts, solvents, and temperatures to maximize the yield and purity of this compound and its derivatives, while minimizing waste and energy consumption.
| Step | Description | AI/ML Tool |
| 1. Target Identification | Define the desired properties for a new derivative. | - |
| 2. Virtual Library Generation | Create a large in-silico library of this compound derivatives. | Combinatorial chemistry software |
| 3. Property Prediction | Use trained ML models to predict the properties of the virtual library. | QSAR models, deep learning networks |
| 4. Candidate Selection | Identify the most promising candidates based on the predicted properties. | Multi-objective optimization algorithms |
| 5. Synthesis and Experimental Validation | Synthesize and test the selected candidates in the laboratory. | - |
| 6. Model Refinement | Use the new experimental data to retrain and improve the ML models. | Active learning |
Interdisciplinary Research with Other Scientific Domains
The full potential of this compound can be realized through collaborative research that bridges chemistry with other scientific disciplines.
Medicinal Chemistry and Chemical Biology: The bipyridine scaffold is present in a number of biologically active compounds. The carboxamide group can engage in hydrogen bonding interactions with biological macromolecules, making this compound an interesting starting point for the design of new therapeutic agents. Interdisciplinary research with biologists and pharmacologists could explore the potential of its derivatives as enzyme inhibitors or receptor modulators.
Materials Science and Engineering: Collaboration with materials scientists and engineers will be essential for the development of advanced functional materials. This could involve the incorporation of this compound-based components into devices such as sensors, solar cells, or light-emitting diodes.
Environmental Science: The development of new catalysts for CO2 reduction or water splitting based on this compound could have a significant impact on renewable energy technologies. Research in this area would require collaboration with environmental scientists and chemical engineers to assess the efficiency and scalability of these catalytic systems.
The following table highlights potential interdisciplinary research areas:
| Collaborating Domain | Research Focus | Potential Impact |
| Medicinal Chemistry | Design and synthesis of derivatives as potential drug candidates. | Discovery of new treatments for diseases. |
| Materials Science | Incorporation into functional devices like sensors and OLEDs. | Development of next-generation electronic and photonic technologies. |
| Environmental Science | Development of catalysts for sustainable chemical transformations. | Contribution to renewable energy and a cleaner environment. |
| Computational Science | Application of AI/ML for predictive design and understanding structure-property relationships. | Acceleration of the discovery and optimization of new molecules and materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
